
Desmopressin (Acetate)
Descripción general
Descripción
Métodos De Preparación
La síntesis de hidrócloruro de THIP implica la preparación de gaboxadol anhidro de forma I. Un método incluye calentar una muestra del producto a 110 °C bajo presión atmosférica durante 1.25 horas . El espectro de difracción de rayos X en polvo del sólido resultante se registra a temperatura ambiente, dando picos específicos que confirman la formación del compuesto deseado . Los métodos de producción industrial pueden implicar condiciones de reacción similares, pero a mayor escala para asegurar un rendimiento y una pureza consistentes.
Análisis De Reacciones Químicas
El hidrócloruro de THIP se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Nocturnal Enuresis (Bedwetting)
Desmopressin is commonly prescribed for nocturnal enuresis, especially in children. It works by reducing urine production during the night. Clinical trials have shown that children taking desmopressin experience significantly fewer wet nights compared to those on placebo.
Study | Participants | Outcome |
---|---|---|
Study A | 100 children | 2.2 fewer wet nights per week |
Study B | 150 children | 4.5 times more likely to remain dry |
Diabetes Insipidus
Desmopressin is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to a deficiency of vasopressin. It effectively reduces urine output and increases urine concentration.
Hemophilia A and Von Willebrand Disease
Desmopressin is utilized to manage mild hemophilia A and von Willebrand disease (VWD) by stimulating the release of factor VIII from endothelial cells, thereby enhancing clotting.
Condition | Dosage | Administration Route |
---|---|---|
Mild Hemophilia A | 0.3-0.4 µg/kg IV | Intravenous |
Von Willebrand Disease | Pre-surgery: 0.3 µg/kg IV | Intravenous |
Off-Label Uses
In addition to its approved indications, desmopressin has been explored for various off-label uses:
- Trauma Resuscitation : Desmopressin has shown potential in managing coagulopathy during trauma resuscitation.
- Uremic Bleeding : It can be used to control bleeding in patients with uremia.
- Intracranial Hemorrhage : Some studies suggest it may help manage bleeding associated with antiplatelet therapy.
Recent Research Findings
Recent studies have focused on alternative delivery methods for desmopressin, such as transdermal systems using elastic liposomes, which may enhance permeation and efficacy while reducing side effects associated with traditional routes.
Case Study Example
A recent study investigated the use of elastic liposome-based transdermal delivery of desmopressin acetate:
- Objective : To improve permeation for treating nocturnal enuresis and central diabetes insipidus.
- Results : The transdermal system demonstrated higher flux values than traditional administration methods, suggesting a promising alternative for patients with poor bioavailability from oral or nasal routes .
Mecanismo De Acción
El hidrócloruro de THIP actúa como un agonista selectivo de los receptores GABA A, particularmente aquellos que contienen la subunidad delta . Mejora la conductancia de los iones cloruro a través de estos receptores, lo que lleva a la hiperpolarización de las neuronas y una disminución de la excitabilidad neuronal . Esta acción da como resultado sus efectos sedantes, ansiolíticos y analgésicos. La afinidad única del compuesto por los receptores GABA A extrasinápticos, que se desensibilizan más lentamente que los receptores sinápticos, contribuye a sus efectos prolongados .
Comparación Con Compuestos Similares
El hidrócloruro de THIP se compara con otros agonistas del receptor GABA como:
Muscimol: Un compuesto natural con actividad GABAérgica similar pero diferentes propiedades farmacocinéticas.
Baclofeno: Un agonista del receptor GABA B que se utiliza como relajante muscular.
La singularidad del hidrócloruro de THIP radica en su acción selectiva sobre los receptores GABA A que contienen la subunidad delta y su capacidad para inducir un sueño profundo sin los efectos reforzadores que se observan con las benzodiazepinas .
Actividad Biológica
Desmopressin acetate (DDAVP) is a synthetic analog of vasopressin (antidiuretic hormone) that has been widely used in clinical settings for various conditions, including central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as hemophilia A and von Willebrand disease. This article provides a comprehensive overview of its biological activity, mechanisms, therapeutic applications, and associated research findings.
Desmopressin primarily acts on the kidneys and blood coagulation pathways. Its mechanism of action involves:
- V2 Receptor Agonism : Desmopressin binds to V2 receptors located in the basolateral membrane of renal collecting duct cells. This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which promotes the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and reducing urine output .
- Coagulation Factor Release : In patients with bleeding disorders, desmopressin stimulates the release of von Willebrand factor (VWF) and factor VIII from endothelial cells, increasing their plasma levels and improving hemostasis during surgical procedures or in cases of bleeding episodes .
Pharmacokinetics
Desmopressin is characterized by a biphasic elimination profile with two half-lives: a rapid phase (approximately 7.8 minutes) and a slower phase (approximately 75.5 minutes). The pharmacokinetics can vary significantly based on renal function; for instance, terminal half-life extends from about 3 hours in healthy individuals to 9 hours in those with severe renal impairment .
Clinical Applications
- Nocturnal Enuresis : Desmopressin is commonly prescribed for treating monosymptomatic nocturnal enuresis in children. Studies indicate that it effectively reduces nocturnal urine production, leading to improved patient outcomes in terms of sleep quality and psychological well-being .
- Bleeding Disorders : In patients with hemophilia A or von Willebrand disease, desmopressin can reduce bleeding risk during surgical procedures by significantly increasing plasma levels of factor VIII and VWF .
- Diabetes Insipidus : It is also utilized for managing central diabetes insipidus by mimicking the action of vasopressin to control excessive urination .
Nocturnal Enuresis
A study involving 30 children with monosymptomatic nocturnal enuresis showed that desmopressin treatment resulted in significant reductions in nocturnal diuresis volumes and improved sleep quality over six months .
Parameter | Before Treatment | After Treatment | Statistical Significance |
---|---|---|---|
Nocturnal Diuresis Volume | High | Low | p < 0.0001 |
Sleep Quality Score | Low | High | p < 0.0001 |
Hemophilia A Management
In a clinical trial assessing desmopressin's efficacy in patients undergoing surgical procedures, it was found that those receiving desmopressin had significantly lower blood loss compared to controls. The average blood loss was measured at 30.5 ml/kg for placebo versus 40 ml/kg for desmopressin-treated patients, indicating its effectiveness in managing bleeding risks .
Hyponatremia Risk
Despite its benefits, desmopressin is associated with potential adverse effects such as hyponatremia. A case series highlighted that symptomatic hyponatremia occurred in 15 patients treated with desmopressin, necessitating careful monitoring of serum sodium levels during therapy .
Propiedades
Número CAS |
62288-83-9 |
---|---|
Fórmula molecular |
C48H68N14O14S2 |
Peso molecular |
1129.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
Clave InChI |
MLSVJHOYXJGGTR-IFHOVBQLSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES isomérico |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Pureza |
>98% |
Números CAS relacionados |
16679-58-6 (Parent) |
Secuencia |
CYFQNCPRG |
Sinónimos |
1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of desmopressin acetate?
A1: Desmopressin acetate exerts its effects primarily by binding to vasopressin V2 receptors in the kidneys. This binding triggers a cascade of events leading to increased water reabsorption and decreased urine production. [, , , ]
Q2: How does desmopressin acetate influence platelet function?
A2: Desmopressin acetate stimulates the release of von Willebrand factor (vWF) from endothelial cells. [, , ] This increase in vWF enhances platelet adhesion and aggregation, thereby promoting hemostasis. [, , ]
Q3: Can desmopressin acetate affect bleeding time in patients with cirrhosis?
A3: Yes, studies indicate that desmopressin acetate can significantly shorten the bleeding time in patients with cirrhosis. This effect is linked to the drug's ability to increase levels of factor VIII, vWF, and ristocetin cofactor activity. []
Q4: How does desmopressin acetate impact hepatic stellate cells (HSCs)?
A4: Research suggests that desmopressin acetate can alter the function and morphology of HSCs. [] Specifically, it may influence HSC proliferation, contraction, and the secretion of matrix metalloproteinases (MMPs), potentially contributing to increased vascular resistance in the hepatic sinus. []
Q5: What is the molecular formula and weight of desmopressin acetate?
A5: The molecular formula of desmopressin acetate is C46H64N14O12S2, and its molecular weight is 1069.24 g/mol. [, ]
Q6: How does pH affect the stability of desmopressin acetate?
A6: Desmopressin acetate exhibits varying stability under different pH conditions. It degrades faster in acidic and basic environments. Optimal stability is observed at a pH range of 4 to 5. []
Q7: What is the impact of temperature and light on desmopressin acetate stability?
A7: High temperatures and exposure to sunlight can accelerate the decomposition of desmopressin acetate. [] Therefore, appropriate storage conditions are crucial to maintain its efficacy.
Q8: What are the clinical applications of desmopressin acetate?
A8: Desmopressin acetate finds use in treating various conditions, including:
- Central diabetes insipidus [, ]
- Primary nocturnal enuresis [, ]
- Bleeding disorders like mild hemophilia A and von Willebrand’s disease [, ]
- Controlling bleeding during and after surgery, especially cardiac surgery [, , ]
Q9: Can desmopressin acetate be used to manage hyponatremia?
A9: Yes, desmopressin acetate has shown efficacy in preventing and reversing the inadvertent overcorrection of hyponatremia. [] By reducing urine output, it helps stabilize sodium levels. []
Q10: Is desmopressin acetate effective in treating esophageal varices bleeding?
A10: Clinical observations suggest that desmopressin acetate effectively controls esophageal varices bleeding and demonstrates superior efficacy compared to pituitrin. []
Q11: How is desmopressin acetate administered?
A11: Desmopressin acetate can be administered intravenously, intranasally, orally, or subcutaneously, with each route influencing its pharmacokinetic profile. [, , , ]
Q12: What factors influence the effectiveness of desmopressin acetate in controlling bleeding?
A12: Factors like dosage, frequency of administration, severity of the bleeding disorder, and individual patient response influence its effectiveness in controlling bleeding. [, , ]
Q13: Are there preclinical models to study desmopressin acetate?
A13: Yes, various animal models, including rats, have been used to investigate the effects of desmopressin acetate on parameters like hindlimb perfusion pressure and vein graft patency. [, ]
Q14: What strategies are being explored to enhance desmopressin acetate delivery?
A14: Research focuses on developing novel drug delivery systems for desmopressin acetate, such as transdermal patches utilizing nano/submicron emulsions, to improve patient comfort and potentially enhance bioavailability. [, ]
Q15: What are the benefits of formulating desmopressin acetate as tablets?
A15: Formulating desmopressin acetate as tablets aims to enhance its stability, facilitate precise dosing, and improve patient compliance compared to other routes of administration. [, ]
Q16: What is a serious potential side effect of desmopressin acetate?
A16: Hyponatremia is a potentially serious side effect, especially with higher doses or prolonged use. Regular monitoring of electrolyte levels is crucial. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.